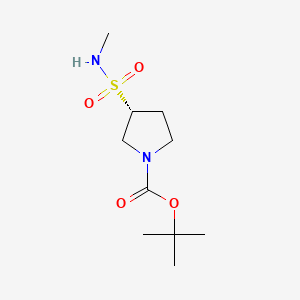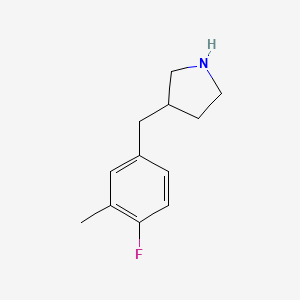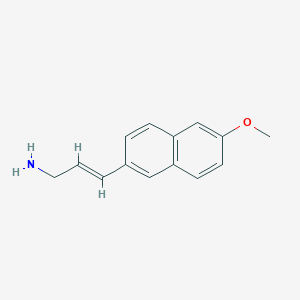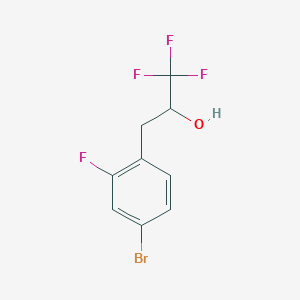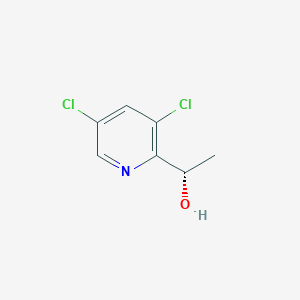
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is a chiral compound featuring a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethan-1-ol group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Chiral Catalyst: A chiral catalyst is used to introduce the chiral center at the 2-position of the pyridine ring.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichloropyridine-2-carboxylic acid.
Reduction: Formation of 3,5-dichloropyridin-2-ylmethanamine.
Substitution: Formation of 3,5-dichloropyridin-2-yl derivatives with various functional groups.
Applications De Recherche Scientifique
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol: The enantiomer of the compound with opposite chirality.
3,5-Dichloropyridine: The parent compound without the ethan-1-ol group.
1-(3,5-Dichloropyridin-2-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol group.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds. This uniqueness makes it valuable in applications where chirality plays a crucial role, such as in drug development and asymmetric synthesis.
Propriétés
Formule moléculaire |
C7H7Cl2NO |
|---|---|
Poids moléculaire |
192.04 g/mol |
Nom IUPAC |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m0/s1 |
Clé InChI |
GCKKGQQQVAQCQU-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)O |
SMILES canonique |
CC(C1=C(C=C(C=N1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


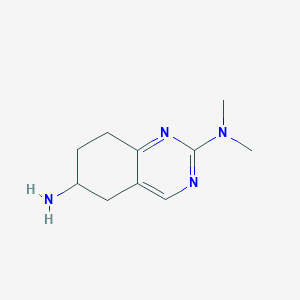

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13588392.png)
![rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine](/img/structure/B13588394.png)
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
